molecular formula C15H12ClIN2O3 B14212073 N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide CAS No. 826991-66-6

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide

Katalognummer: B14212073
CAS-Nummer: 826991-66-6
Molekulargewicht: 430.62 g/mol
InChI-Schlüssel: DNRCEULGUYPUQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide is a chemical compound characterized by the presence of chloro, iodo, ethyl, and nitro functional groups attached to a benzamide core

Vorbereitungsmethoden

The synthesis of N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzamide derivative followed by halogenation and subsequent ethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Analyse Chemischer Reaktionen

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, can convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and binding affinities.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide can be compared with similar compounds such as:

    N-(4-Chloro-2-iodophenyl)-N-methylcinnamamide: This compound shares the chloro and iodo substituents but differs in the presence of a cinnamamide group instead of a nitrobenzamide.

    N-(4-Chloro-2-iodophenyl)-2-methanesulfonylacetamide: This compound has a methanesulfonyl group, which imparts different chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Eigenschaften

CAS-Nummer

826991-66-6

Molekularformel

C15H12ClIN2O3

Molekulargewicht

430.62 g/mol

IUPAC-Name

N-(4-chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide

InChI

InChI=1S/C15H12ClIN2O3/c1-2-18(14-8-7-10(16)9-12(14)17)15(20)11-5-3-4-6-13(11)19(21)22/h3-9H,2H2,1H3

InChI-Schlüssel

DNRCEULGUYPUQS-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.